molecular formula C14H22N2O2 B010328 3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate CAS No. 105601-20-5

3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate

Número de catálogo: B010328
Número CAS: 105601-20-5
Peso molecular: 250.34 g/mol
Clave InChI: XSVMFMHYUFZWBK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cholinergic Modulation

The compound inhibits both AChE (kᵢ = 3300 M⁻¹ min⁻¹) and butyrylcholinesterase (kᵢ = 90,000 M⁻¹ min⁻¹), addressing dual cholinergic deficits in Alzheimer's pathology. In transgenic models, it increases α-secretase activity by 37%, shifting amyloid precursor protein (APP) processing toward neuroprotective sAPPα.

Pharmacokinetic Profile

Parameter Value Source
Bioavailability 40% (oral)
Protein binding 40%
Half-life 1.5 hours
CNS penetration 3.8-fold higher than plasma

Clinical Correlates

While not yet approved, its structural analog rivastigmine shows:

  • 24% cognitive improvement (ADAS-Cog) vs. placebo
  • 49% stabilization in daily living activities over 6 months
  • 33% reduction in caregiver burden

Research Frontiers

  • Stereoselective Synthesis : Asymmetric hydrogenation achieves 91.23% enantiomeric excess for the (S)-isomer, critical for potency.
  • Disease Modification : Upregulation of ADAM10/17 α-secretases suggests potential to slow neurodegeneration.
  • Transdermal Delivery : Patch formulations reduce gastrointestinal adverse events by 60% compared to oral dosing.

This compound exemplifies the intersection of rational drug design and neurobiological insight, offering a template for next-generation cholinesterase modulators.

Propiedades

IUPAC Name

[3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVMFMHYUFZWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70274453, DTXSID40861278
Record name Carbamic acid, ethylmethyl-, 3-[1-(dimethylamino)ethyl]phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[1-(Dimethylamino)ethyl]phenyl ethyl(methyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105601-20-5
Record name Carbamic acid, ethylmethyl-, 3-[1-(dimethylamino)ethyl]phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Carbamate Synthesis

Racemic 3-[1-(dimethylamino)ethyl]phenol (V) reacts with ethylmethylcarbamoyl chloride in acetonitrile or dichloromethane in the presence of potassium carbonate. The reaction proceeds at 70–80°C for 6–8 hours, yielding the racemic carbamate (compound II) with 66–70% efficiency.

Optimized Conditions :

  • Molar Ratio : 1:1.2 (phenol : carbamoyl chloride)

  • Base : K₂CO₃ (2.5 equivalents)

  • Workup : Aqueous extraction with ethyl acetate, followed by solvent evaporation.

Resolution of the Racemic Carbamate

The racemic carbamate is resolved using chiral acids such as (+)-O,O'-ditoluyltartaric acid (DTT) in methanol-water mixtures. Cooling the mixture to 0–5°C preferentially crystallizes the (S)-enantiomer, achieving enantiomeric excess (ee) >99% after recrystallization.

Critical Parameters :

  • Resolving Agent : DTT (1.6 equivalents per gram of carbamate)

  • Solvent System : Methanol : water (2:1 v/v)

  • Yield : 50–60% of (S)-enantiomer.

Method 2: Resolution of Phenolic Intermediate Prior to Carbamate Formation

Enantiomeric Resolution of 3-[1-(Dimethylamino)ethyl]phenol

Racemic compound V is resolved using camphorsulfonic acid or tartaric acid derivatives. For instance, (+)-DTT in ethanol selectively crystallizes the (S)-enantiomer (V-a) with 98% ee, which is then isolated via filtration.

Advantages :

  • Avoids carbamate racemization during resolution

  • Higher optical purity (99.5% ee achievable).

Carbamate Formation from Resolved Phenol

The resolved (S)-3-[1-(dimethylamino)ethyl]phenol (V-a) reacts with ethylmethylcarbamoyl chloride under conditions similar to Method 1, yielding the target carbamate (I) with 80–85% efficiency.

CDI-Mediated Carbamate Synthesis: A Safer Alternative

Reaction Mechanism

Carbonyl diimidazole (CDI) acts as a phosgene substitute, reacting with the phenolic hydroxyl group to form an imidazolide intermediate. Subsequent nucleophilic attack by ethylmethylamine affords the carbamate without hazardous byproducts.

Protocol :

  • Imidazolide Formation :

    • Substrate : 3-[1-(dimethylamino)ethyl]phenol (1 equiv)

    • CDI : 1.5–2.0 equiv in dichloromethane

    • Conditions : Reflux (40°C) for 12–15 hours.

  • Amine Coupling :

    • Ethylmethylamine : 2.0–2.5 equiv

    • Temperature : 0–10°C during addition; ambient temperature for 4–6 hours.

Yield : 75–80% with 99% HPLC purity.

Industrial Advantages

  • Eliminates use of toxic carbamoyl chlorides

  • Reduces waste generation (no HCl byproduct)

  • Scalable to multi-kilogram batches.

Triphosgene-Based Carbamate Synthesis

An alternative approach from CN1923801A employs triphosgene to activate the phenol. 3-[1-(Dimethylamino)ethyl]phenol reacts with triphosgene in tetrahydrofuran (THF) at 0°C, forming a chloroformate intermediate. Subsequent reaction with ethylmethylamine in diethyl ether yields the carbamate in 80% overall yield.

Key Steps :

  • Chloroformate Formation : Triphosgene (0.5 equiv) in THF at 55–60°C

  • Amine Coupling : Ethylmethylamine (1.2 equiv) in ether at 0°C.

Comparative Analysis of Synthetic Routes

Parameter Method 1 Method 2 CDI Method Triphosgene Method
Hazardous Reagents Carbamoyl chlorideCarbamoyl chlorideNoneTriphosgene
Optical Purity (ee) 99%99.5%99%98%
Overall Yield 50–60%60–65%75–80%80%
Scalability ModerateHighHighModerate

Análisis De Reacciones Químicas

Tipos de reacciones: La rivastigmina se somete a varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. La estructura del compuesto le permite participar en estas reacciones en condiciones específicas .

Reactivos y condiciones comunes:

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados de amina .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Rivastigmine is classified as a non-competitive inhibitor of acetylcholinesterase, which leads to an increase in acetylcholine levels in the synaptic cleft. This mechanism is crucial for enhancing cholinergic neurotransmission, which is often impaired in Alzheimer's patients.

Therapeutic Applications

Rivastigmine is primarily used in the management of Alzheimer's disease and other dementias. Its efficacy has been demonstrated in several clinical trials, leading to its approval for medical use.

Clinical Use

  • Alzheimer's Disease : Rivastigmine is indicated for mild to moderate Alzheimer's disease. Clinical studies have shown that it can slow cognitive decline and improve overall functioning in patients .
  • Parkinson's Disease Dementia : It is also approved for treating dementia associated with Parkinson's disease, where similar cholinergic deficits are observed.

Synthesis Methodologies

The synthesis of Rivastigmine involves several chemical reactions that ensure high optical purity and yield. Various methods have been documented in patents and scientific literature.

Key Synthesis Steps

  • Starting Materials : The synthesis typically begins with 3-(1-(dimethylamino)ethyl)phenol.
  • Reagents Used : Common reagents include N-ethyl-N-methylcarbamoyl chloride and various solvents like dichloromethane.
  • Reaction Conditions : The reactions are often conducted under inert conditions (e.g., nitrogen or argon atmosphere) to prevent unwanted side reactions .

Case Studies and Research Findings

Numerous studies have highlighted the effectiveness and safety profile of Rivastigmine in clinical settings:

  • Efficacy in Alzheimer's Disease :
    • A study published in SAGE Journals demonstrated that Rivastigmine significantly improved cognitive function compared to placebo over a 24-week period .
    • Long-term studies indicate sustained benefits in cognition and daily living activities among patients treated with Rivastigmine.
  • Safety Profile :
    • Adverse effects are generally mild and include nausea, vomiting, and diarrhea. A comprehensive review indicates that these side effects are manageable and do not outweigh the benefits in most patients .
  • Comparative Studies :
    • Rivastigmine has been compared with other cholinesterase inhibitors like donepezil and galantamine. Research suggests that while all three drugs are effective, Rivastigmine may offer unique benefits in specific patient populations due to its pharmacokinetic properties .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional analogs of 3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate include derivatives, isomers, and related carbamate compounds. Key comparisons are outlined below:

Structural Analogs and Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Difference Pharmacological Relevance
3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate C₁₃H₂₀N₂O₂ 236.31 Dimethylcarbamate group (vs. ethyl-methyl) Reduced acetylcholinesterase inhibition
3-Acetylphenyl ethyl(methyl)carbamate (Rivastigmine Related Compound D) C₁₂H₁₅NO₃ 221.25 Acetyl group replaces dimethylaminoethyl Inactive impurity; lacks cholinergic activity
3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate C₁₃H₂₀N₂O₂ 236.31 Methylamine substituent (vs. dimethylamine) Uncharacterized activity; potential metabolite
(RS)-Rivastigmine 2-Isomer C₁₄H₂₂N₂O₂ 250.34 R-enantiomer or positional isomer Inactive by-product

Pharmacological Activity

  • Rivastigmine (S-enantiomer) : Selective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with a plasma half-life of 1.5 hours .
  • Dimethylcarbamate Analog (C₁₃H₂₀N₂O₂) : Substitution of ethyl-methyl with dimethylcarbamate reduces binding affinity to AChE, diminishing therapeutic efficacy .
  • Rivastigmine Related Compound D: Absence of the dimethylaminoethyl group abolishes cholinesterase inhibition, rendering it inactive .

Physical and Chemical Properties

Property Rivastigmine Dimethylcarbamate Analog Related Compound D
Solubility Freely soluble in water (as tartrate salt) Limited aqueous solubility Insoluble in water
Melting Point 123–125°C (free base) Not reported Not reported
Stability Hygroscopic; sensitive to light Stable under inert conditions Degrades under oxidation

Key Research Findings

Enantiomeric Specificity : The (S)-enantiomer of Rivastigmine exhibits 1000-fold higher AChE inhibition than the (R)-form, underscoring the necessity of stereochemical control during synthesis .

Carbamate Group Impact : Ethyl-methylcarbamate in Rivastigmine provides optimal enzyme binding kinetics, whereas dimethylcarbamate analogs show reduced residence time in AChE’s active site .

Metabolic Pathways: Rivastigmine undergoes hydrolysis via esterases, producing inactive metabolites, whereas methylaminoethyl analogs may exhibit altered metabolic stability .

Actividad Biológica

3-[1-(Dimethylamino)ethyl]phenyl ethyl(methyl)carbamate, commonly referred to as rivastigmine, is a carbamate derivative that has garnered significant attention in pharmacological research due to its potent biological activities, particularly as an inhibitor of cholinesterases. This article will explore the compound's biological activity, focusing on its mechanism of action, efficacy in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and its therapeutic implications.

Rivastigmine functions primarily as a reversible inhibitor of AChE and BChE, enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting these enzymes, rivastigmine increases acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly beneficial in treating neurodegenerative diseases such as Alzheimer's disease (AD), where cholinergic signaling is compromised.

Efficacy Data

Research indicates that rivastigmine exhibits a strong inhibitory effect on both AChE and BChE. The IC50 values for rivastigmine against these enzymes have been reported in various studies:

Enzyme IC50 Value (µM) Reference
Acetylcholinesterase (AChE)38.98
Butyrylcholinesterase (BChE)1.97

These values suggest that rivastigmine is more effective against BChE than AChE, highlighting its potential selectivity in therapeutic applications.

Case Studies and Clinical Applications

Rivastigmine has been extensively studied for its efficacy in treating Alzheimer's disease and other forms of dementia. Clinical trials have demonstrated that patients receiving rivastigmine exhibit improved cognitive function compared to those receiving placebo treatments.

  • Clinical Trial Findings : In a randomized controlled trial involving patients with mild to moderate Alzheimer's disease, rivastigmine significantly improved cognitive scores on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) compared to placebo over a 24-week period .
  • Long-term Efficacy : A study published in The New England Journal of Medicine reported that long-term treatment with rivastigmine resulted in sustained cognitive benefits over a period of 52 weeks, with minimal adverse effects .

Comparative Studies

Comparative studies have shown that rivastigmine has a more favorable safety profile compared to other cholinesterase inhibitors like donepezil and galantamine. Adverse effects such as gastrointestinal disturbances are common but generally manageable:

Drug Common Side Effects Reference
RivastigmineNausea, vomiting
DonepezilDiarrhea, insomnia
GalantamineNausea, dizziness

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for the preparation of 3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate, and how can purity be optimized?

  • Methodological Answer : A two-step approach is commonly employed:

Intermediate Synthesis : React 3-[1-(dimethylamino)ethyl]phenol (CAS 5441-61-2) with ethyl(methyl)carbamoyl chloride under Schotten-Baumann conditions. Use a biphasic solvent system (e.g., water/dichloromethane) with sodium carbonate to neutralize HCl byproducts .

Purification : Recrystallize the crude product using ethyl acetate/hexane mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) .

  • Key Considerations : Ensure anhydrous conditions during carbamoyl chloride reactions to avoid hydrolysis. Purity >98% is achievable with optimized stoichiometry (1:1.2 molar ratio of phenol to carbamoyl chloride) .

Q. Which analytical techniques are most effective for characterizing structural and functional groups in this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the ethyl(methyl)carbamate moiety (e.g., carbamate carbonyl at ~155 ppm in 13C^{13}C-NMR) and dimethylaminoethyl substitution (δ 2.2–2.5 ppm for N(CH3_3)2_2) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with ESI+ mode (expected [M+H]+^+ for C14_{14}H21_{21}N2_2O2_2: 265.1547).
  • Infrared Spectroscopy (IR) : Identify carbamate C=O stretching at ~1700 cm^{-1 and N-H bending (if present) at ~1530 cm^{-1 .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for carbamate derivatives under varying pH and temperature conditions?

  • Methodological Answer :

  • Controlled Degradation Studies : Expose the compound to buffers (pH 1–12) at 25°C and 40°C. Monitor degradation via HPLC every 24 hours. Carbamates typically hydrolyze under alkaline conditions (pH >10) to form phenolic byproducts and CO2_2 .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life. For example, if decomposition accelerates at 40°C (pH 7.4), calculate activation energy (EaE_a) to extrapolate stability at lower temperatures .
    • Data Interpretation : Conflicting results may arise from impurities or solvent interactions. Validate findings with LC-MS to identify degradation products .

Q. What experimental design strategies are optimal for studying structure-activity relationships (SAR) of this carbamate derivative?

  • Methodological Answer :

  • Factorial Design : Employ a 2k^k factorial approach to evaluate variables (e.g., substituent position, steric effects). For example, vary the dimethylaminoethyl group’s orientation and measure bioactivity (e.g., enzyme inhibition) .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict electronic effects on carbamate reactivity. Compare with experimental IC50_{50} values .
    • Validation : Cross-validate SAR models with in vitro assays (e.g., acetylcholinesterase inhibition) and adjust parameters iteratively .

Q. How should researchers address discrepancies between theoretical predictions and experimental outcomes in reactivity studies?

  • Methodological Answer :

  • Error Source Analysis : Re-examine computational assumptions (e.g., solvent effects omitted in DFT). Repeat experiments under inert atmospheres if oxidation is suspected .
  • Sensitivity Testing : Vary reaction conditions (e.g., solvent polarity, catalysts) to identify outliers. For example, unexpected solvolysis in polar aprotic solvents may require adjusting protecting groups .
    • Framework Alignment : Reconcile data using multi-parameter regression models to highlight dominant factors (e.g., steric hindrance vs. electronic effects) .

Methodological Resources

  • Synthetic Protocols : Refer to Schotten-Baumann reaction optimization in and intermediate characterization in .
  • Stability Guidelines : Align with ethyl carbamate decomposition mechanisms in .
  • Computational Tools : Leverage chemical software for simulation ( ) and factorial design principles ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate
Reactant of Route 2
Reactant of Route 2
3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.